molecular formula C8H16N2O2 B7941041 1-Propylpiperazine-2-carboxylic acid

1-Propylpiperazine-2-carboxylic acid

Cat. No.: B7941041
M. Wt: 172.22 g/mol
InChI Key: PNNNXIQELNGSJC-UHFFFAOYSA-N
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Description

1-Propylpiperazine-2-carboxylic acid is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound, this compound, has the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperazine ring.

Chemical Reactions Analysis

1-Propylpiperazine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include thionyl chloride (for forming acid chlorides), lithium aluminum hydride (for reductions), and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Propylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atoms in the piperazine ring can form hydrogen bonds with target molecules, influencing their activity. This compound can modulate the activity of receptors or enzymes by acting as an agonist or antagonist, depending on its specific structure and the target involved .

Comparison with Similar Compounds

1-Propylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-propylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNXIQELNGSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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